n,n-Diethylpyridine-3-sulfonamide
Description
N,N-Diethylpyridine-3-sulfonamide is a sulfonamide derivative featuring a pyridine ring substituted at position 3 with a sulfonamide group, where the nitrogen atoms are diethylated. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and functionalized heterocycles. Its structural flexibility allows for modifications at positions 4, 5, or 6 on the pyridine ring, enabling diverse biological and chemical applications .
Properties
CAS No. |
4810-42-8 |
|---|---|
Molecular Formula |
C9H14N2O2S |
Molecular Weight |
214.29 g/mol |
IUPAC Name |
N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C9H14N2O2S/c1-3-11(4-2)14(12,13)9-6-5-7-10-8-9/h5-8H,3-4H2,1-2H3 |
InChI Key |
JMILLCPEACTFNK-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CN=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-Diethylpyridine-3-sulfonamide can be synthesized through the reaction of pyridine-3-sulfonyl chloride with diethylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethylpyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Alkyl halides or aryl halides in the presence of a base can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine-3-sulfonic acid derivatives.
Reduction: N-ethylpyridine-3-sulfonamide and pyridine-3-sulfonamide.
Substitution: Various N-alkyl or N-aryl pyridine-3-sulfonamide derivatives.
Scientific Research Applications
N,N-Diethylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical properties of N,N-diethylpyridine-3-sulfonamide derivatives:
Research Findings and Trends
- Structure-Activity Relationship (SAR): Substitutions at position 6 (e.g., halogen, aniline, cyanomethyl) significantly influence bioactivity. For instance, the 6-chloro derivative’s lipophilicity enhances blood-brain barrier penetration, whereas the 5-bromo analogue’s larger size may limit diffusion .
- Thermodynamic Stability: Halogenated derivatives show higher melting points and lower water solubility compared to non-halogenated analogues, as seen in their solid-state characterization .
- Emerging Applications : Derivatives like SMR000153747 underscore the shift toward multi-target ligands in drug discovery, leveraging complex substituents for selective receptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
